2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol
Description
2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol is a pyridine-based ether-alcohol compound characterized by a 6-methyl-substituted pyridine ring linked to a propoxyethanol chain. Its structure combines the aromaticity and basicity of pyridine with the hydrophilic properties of the ethoxy-propanol moiety, making it a candidate for applications in pharmaceuticals, agrochemicals, or surfactants.
Properties
IUPAC Name |
2-[3-(6-methylpyridin-2-yl)propoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-10-4-2-5-11(12-10)6-3-8-14-9-7-13/h2,4-5,13H,3,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUHSFKEXYXWSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6072138 | |
| Record name | 2-[3-(6-Methyl-2-pyridinyl)propoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6072138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70715-17-2 | |
| Record name | 2-[3-(6-Methyl-2-pyridinyl)propoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70715-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(3-(6-methyl-2-pyridinyl)propoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070715172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[3-(6-methyl-2-pyridinyl)propoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[3-(6-Methyl-2-pyridinyl)propoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6072138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-(β-Hydroxyethoxy)propyl]-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol typically involves the reaction of 6-methyl-2-pyridine with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol attacks the pyridine ring, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[3-(6-Methylpyridin-2-yl)propoxy]acetone.
Reduction: Formation of 2-[3-(6-Methylpiperidin-2-yl)propoxy]ethanol.
Substitution: Formation of 2-[3-(6-Methylpyridin-2-yl)propoxy]ethyl chloride or 2-[3-(6-Methylpyridin-2-yl)propoxy]ethylamine.
Scientific Research Applications
Chemistry
2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:
- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction: The pyridine ring can be reduced to yield piperidine derivatives.
- Substitution Reactions: The hydroxyl group can be replaced with halides or amines.
| Reaction Type | Example Products |
|---|---|
| Oxidation | 2-[3-(6-Methylpyridin-2-yl)propoxy]acetone |
| Reduction | 2-[3-(6-Methylpiperidin-2-yl)propoxy]ethanol |
| Substitution | 2-[3-(6-Methylpyridin-2-yl)propoxy]ethyl chloride |
Biology
In biological research, this compound is being investigated for its potential as a ligand in biochemical assays. Its ability to modulate enzyme activity and receptor signaling pathways makes it a candidate for studying various biological processes.
Mechanism of Action:
The compound acts by binding to specific molecular targets, which may include receptors or enzymes, leading to alterations in their activity. This modulation can result in significant biological effects, including potential therapeutic applications.
Medicine
Research into the medicinal properties of this compound has highlighted its potential anti-inflammatory and antimicrobial activities. These properties make it a candidate for further exploration in drug development.
Case Studies:
- Anti-inflammatory Activity: A study demonstrated that derivatives of this compound exhibited significant inhibition of inflammatory mediators in vitro, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Properties: Another investigation found that the compound showed promising activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Industrial Applications
In industrial settings, this compound is utilized as a solvent and in the production of specialty chemicals. Its unique chemical properties allow it to play a role in various manufacturing processes where specific solvent characteristics are required.
Mechanism of Action
The mechanism of action of 2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
(a) (6-Methoxypyridin-2-yl)-methanol
- Substituents: Methoxy group at the 6-position of pyridine; methanol group at the 2-position.
- Key Differences: Unlike the target compound, this derivative lacks the propoxyethanol chain, reducing its hydrophilicity and molecular weight. The methoxy group may enhance electron density on the pyridine ring, altering reactivity.
(b) (5,6-Dimethoxypyridin-2-yl)methanol
- Substituents: Methoxy groups at the 5- and 6-positions; methanol at the 2-position.
Ether-Alcohol Derivatives
(a) 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
- CAS Number : 9036-19-5 (100% concentration reported).
- Structure: A phenoxyethoxyethanol chain with a bulky 1,1,3,3-tetramethylbutyl group.
- Key Differences: The aromatic phenol ring replaces pyridine, eliminating nitrogen-based basicity. The bulky alkyl group enhances lipophilicity, making this compound more suited for surfactant applications.
(b) Ethanol, 2-[2-(nonylphenoxy)ethoxy]-
- CAS Number : 27176-93-6.
- Structure: Nonylphenol-linked ethoxyethanol.
- Key Differences: The long nonyl chain significantly increases hydrophobicity, contrasting with the shorter propoxy chain and pyridine ring in the target compound.
Comparative Data Table
Research Findings and Implications
Hydrophilicity vs. Lipophilicity: The propoxyethanol chain in the target compound likely provides intermediate hydrophilicity compared to the highly lipophilic nonylphenoxy derivative and the more hydrophilic methoxypyridines .
Biological Relevance: Pyridine derivatives with methyl or methoxy groups are often explored as enzyme inhibitors or ligands due to their nitrogen-based reactivity .
Biological Activity
2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol is a compound with potential therapeutic applications, characterized by its unique molecular structure that includes a pyridine ring and an ethoxy group. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H17NO2
- CAS Number : 70715-17-2
The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its role as a ligand. It binds to specific receptors or enzymes, modulating their activity. The following pathways are involved:
- Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic pathways.
- Receptor Modulation : It can influence receptor signaling, affecting physiological responses.
Biological Activities
Research indicates several biological activities associated with this compound:
- Anti-inflammatory Properties : Investigated for its potential to reduce inflammation in various models.
- Antimicrobial Activity : Explored for effectiveness against bacterial strains, indicating potential use as an antimicrobial agent.
- Neuroprotective Effects : Preliminary studies suggest possible neuroprotective properties, particularly in models of neurodegeneration.
Table 1: Summary of Biological Activities
Case Studies
-
Anti-inflammatory Study :
A study evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. Results showed significant reductions in pro-inflammatory cytokines when administered prior to inflammatory stimuli. -
Antimicrobial Efficacy :
In vitro tests demonstrated that the compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent . -
Neuroprotection :
A recent investigation into the neuroprotective effects revealed that the compound could prevent neuronal cell death induced by oxidative stress in cultured neurons, highlighting its potential for treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 2-[3-(6-Methylpyridin-2-yl)propoxy]ethylamine | Similar pyridine structure; amine group present | Enhanced neuroprotective effects |
| 2-[3-(6-Methylpyridin-2-yl)propoxy]acetone | Ketone instead of alcohol; less anti-inflammatory | Limited antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
